molecular formula C8H6FIO B8720394 2-Fluoro-3-iodo-4-methylbenzaldehyde CAS No. 909185-87-1

2-Fluoro-3-iodo-4-methylbenzaldehyde

Cat. No. B8720394
Key on ui cas rn: 909185-87-1
M. Wt: 264.03 g/mol
InChI Key: QOGXPXMPCUYQLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07759337B2

Procedure details

A solution of (2-fluoro-3-iodo-4-methylphenyl)methanol (1.69 g, 6.35 mmol) in DCM (50 mL) at ambient temperature was treated with MnO2 (5.57 g, 63.5 mmol) and the resulting mixture was stirred overnight. The mixture was filtered through a pad of Celite® eluting with DCM. The filtrate was concentrated and the residue was loaded on an ISCO column (40 g, eluted with 15-35% ethyl acetate in hexanes) to provide 2-fluoro-3-iodo-4-methylbenzaldehyde as an off white solid. MS (ESI, pos. ion) m/z: 264.9 (M+1).
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5.57 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([I:8])=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[CH2:10][OH:11]>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]1[C:7]([I:8])=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
FC1=C(C=CC(=C1I)C)CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5.57 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite®
WASH
Type
WASH
Details
eluting with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WASH
Type
WASH
Details
the residue was loaded on an ISCO column (40 g, eluted with 15-35% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=O)C=CC(=C1I)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.